Sabinen

Description

Structure

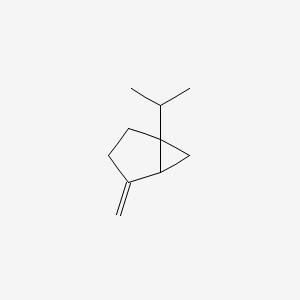

2D Structure

3D Structure

Properties

IUPAC Name |

4-methylidene-1-propan-2-ylbicyclo[3.1.0]hexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-7(2)10-5-4-8(3)9(10)6-10/h7,9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDVASEGYNIMXJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C12CCC(=C)C1C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3387-41-5 | |

| Record name | Sabinene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3387-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SABINENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407278 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thuj-4(10)-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.194 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The intricate Pathway of Sabinene Biosynthesis in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sabinene is a bicyclic monoterpene with a characteristic spicy and woody aroma, found in a variety of plants including Norway spruce (Picea abies), holm oak (Quercus ilex), and various species of the Salvia (sage) genus.[1] Its unique chemical structure, featuring a strained cyclopropane ring fused to a cyclopentane ring, contributes to its interesting biological activities, including anti-inflammatory and antimicrobial properties. This has led to growing interest in sabinene for applications in the pharmaceutical, fragrance, and biofuel industries. Understanding the biosynthesis of sabinene in plants is crucial for harnessing its potential through metabolic engineering and synthetic biology approaches. This technical guide provides an in-depth overview of the sabinene biosynthesis pathway, including the enzymes involved, relevant quantitative data, detailed experimental protocols, and visual representations of the key processes.

The Biosynthetic Route to Sabinene

Sabinene biosynthesis originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[1] Plants utilize two distinct pathways to produce these fundamental building blocks: the mevalonate (MVA) pathway, which is active in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids.[2]

The head-to-tail condensation of IPP and DMAPP, catalyzed by geranyl pyrophosphate synthase (GPPS), yields the C10 intermediate geranyl pyrophosphate (GPP).[1] GPP serves as the direct precursor for the synthesis of a vast array of monoterpenes, including sabinene.

The final and committing step in sabinene biosynthesis is the cyclization of GPP, a reaction catalyzed by the enzyme sabinene synthase (SabS) . This terpene synthase facilitates a complex intramolecular reaction involving ionization of the pyrophosphate group, isomerization to a linalyl pyrophosphate intermediate, and subsequent cyclization to form the characteristic bicyclic structure of sabinene.[1] Some plants also possess sabinene hydrate synthase , which catalyzes the formation of sabinene hydrate from GPP, where a water molecule is incorporated during the cyclization process.

dot

Quantitative Data

The efficiency of sabinene production is dependent on the kinetic properties of the enzymes involved and the overall metabolic flux through the pathway. Below are tables summarizing key quantitative data related to sabinene biosynthesis.

Table 1: Kinetic Parameters of Sabinene Synthases from Different Plant Species

| Plant Source | Enzyme Variant | Cofactor | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Major Product(s) |

| Thuja plicata | ΔTpSS | Mn²⁺ | 4.5 ± 0.5 | 0.25 ± 0.01 | 5.6 x 10⁴ | Sabinene (~90%) |

| Thuja plicata | ΔTpSS | Mg²⁺ | 5.3 ± 0.8 | 0.04 ± 0.00 | 0.8 x 10⁴ | Sabinene (~90%) |

| Salvia pomifera | Sabinene Synthase | - | 1.2 ± 0.2 | 0.09 ± 0.01 | 7.5 x 10⁴ | Sabinene |

Data compiled from literature. The kinetic parameters for Salvia pomifera sabinene synthase were reported without specifying the cofactor.

Table 2: Sabinene Production in Engineered Microbial Systems

| Host Organism | Engineering Strategy | Culture Condition | Sabinene Titer |

| Escherichia coli | Overexpression of MVA pathway, GPPS, and SabS | Shake-flask | 82.18 mg/L |

| Escherichia coli | Optimized culture medium and process conditions | Fed-batch fermentation | 2.65 g/L |

| Saccharomyces cerevisiae | Overexpression of SabS and engineered Erg20p (GPPS) | Shake-flask | 17.5 mg/L |

| Saccharomyces cerevisiae | Overexpression of SabS and GPPS from corn hydrolysates | Shake-flask | 60.0 mg/L |

This table presents a selection of reported sabinene titers and is not exhaustive.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of sabinene biosynthesis.

Protocol 1: Heterologous Expression and Purification of Recombinant Sabinene Synthase in E. coli

This protocol describes the expression and purification of a His-tagged sabinene synthase, which is a common approach for obtaining purified enzyme for in vitro characterization.

1. Gene Cloning and Expression Vector Construction:

- The coding sequence of the sabinene synthase gene is PCR amplified from plant cDNA.

- The amplified gene is cloned into an E. coli expression vector, such as pET-28a(+), which adds a polyhistidine (His6) tag to the recombinant protein for affinity purification.

2. Transformation and Expression:

- The expression vector is transformed into a suitable E. coli expression strain, such as BL21(DE3).

- A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin for pET-28a(+)).

- The starter culture is used to inoculate a larger volume of LB medium.

- The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

- Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

- The culture is then incubated at a lower temperature (e.g., 16-20°C) for 16-18 hours to promote proper protein folding.

3. Cell Lysis and Protein Purification:

- Cells are harvested by centrifugation.

- The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).

- Cells are lysed by sonication on ice.

- The lysate is clarified by centrifugation to remove cell debris.

- The supernatant containing the soluble His-tagged sabinene synthase is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

- The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins.

- The His-tagged sabinene synthase is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

- The purity of the eluted protein is assessed by SDS-PAGE.

- If necessary, the purified protein can be further purified by size-exclusion chromatography.

dot

Protocol 2: In Vitro Enzyme Assay for Sabinene Synthase Activity

This protocol outlines a method to determine the activity of purified sabinene synthase by measuring the formation of sabinene from GPP.

1. Reaction Setup:

- The assay is performed in a glass vial to prevent the volatile product from adsorbing to plastic.

- The reaction mixture (typically 50-100 µL) contains:

- Assay buffer (e.g., 50 mM HEPES, pH 7.2, 10% glycerol, 1 mM DTT)

- Divalent metal cofactor (e.g., 10 mM MgCl₂ or 1 mM MnCl₂)

- Purified sabinene synthase (a few micrograms)

- Geranyl pyrophosphate (GPP) substrate (e.g., 50 µM)

2. Reaction Incubation:

- The reaction mixture without the GPP substrate is pre-incubated at the desired temperature (e.g., 30°C) for 5 minutes.

- The reaction is initiated by adding GPP.

- The reaction is incubated for a specific time (e.g., 30-60 minutes).

3. Product Extraction:

- The reaction is stopped by adding a volume of a water-immiscible organic solvent (e.g., hexane or pentane) containing an internal standard (e.g., isobutylbenzene or another non-native terpene).

- The mixture is vortexed vigorously to extract the sabinene into the organic phase.

- The phases are separated by centrifugation.

- The organic layer is carefully transferred to a new vial for analysis.

Protocol 3: Quantification of Sabinene by Gas Chromatography (GC)

This protocol describes the analysis of the extracted sabinene using Gas Chromatography with a Flame Ionization Detector (GC-FID) or Mass Spectrometry (GC-MS).

1. GC Instrument and Column:

- A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is used.

- A non-polar capillary column (e.g., HP-5, DB-5) is suitable for separating monoterpenes.

2. GC Conditions:

- Injector Temperature: 250°C

- Oven Temperature Program:

- Initial temperature: 50°C, hold for 2 minutes

- Ramp at 5°C/minute to 150°C

- Ramp at 20°C/minute to 250°C, hold for 2 minutes

- Carrier Gas: Helium or Hydrogen at a constant flow rate.

- Detector Temperature (FID): 280°C

3. Data Analysis:

- Sabinene is identified by its retention time compared to an authentic standard.

- Quantification is performed by comparing the peak area of sabinene to the peak area of the internal standard and using a standard curve generated with known concentrations of sabinene.

dot

Conclusion

The biosynthesis of sabinene in plants is a well-defined pathway that is amenable to study and manipulation. This technical guide has provided a comprehensive overview of the core aspects of sabinene biosynthesis, from the precursor pathways to the final cyclization step. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers aiming to investigate this fascinating monoterpene. The continued exploration of sabinene synthases from diverse plant sources and the application of metabolic engineering strategies in microbial hosts will undoubtedly pave the way for the sustainable production of sabinene for various industrial applications.

References

Chemical structure and stereoisomers of Sabinene

An In-depth Technical Guide to the Chemical Structure and Stereoisomers of Sabinene

Introduction

Sabinene is a naturally occurring bicyclic monoterpene found in a variety of plants, including Norway spruce (Picea abies), holm oak (Quercus ilex), and as a contributor to the spiciness of black pepper (Piper nigrum).[1][2] Its unique chemical structure, characterized by a strained ring system, and the existence of stereoisomers make it a molecule of significant interest in the fields of phytochemistry, synthetic chemistry, and drug development.[1] This document provides a comprehensive overview of the chemical structure, stereochemistry, physicochemical properties, and relevant experimental protocols for sabinene.

Chemical Structure

Sabinene is a monoterpene with the molecular formula C₁₀H₁₆.[1][3] Its structure is distinguished by a bicyclo[3.1.0]hexane skeleton, which consists of a cyclopentane ring fused to a cyclopropane ring. This strained ring system is a key feature influencing its reactivity and chemical properties. The molecule also contains an isopropyl group and an exocyclic methylene group.

The International Union of Pure and Applied Chemistry (IUPAC) name for sabinene is 4-methylidene-1-propan-2-ylbicyclo[3.1.0]hexane.

Stereoisomers of Sabinene

Sabinene exists as a pair of enantiomers, which are non-superimposable mirror images of each other. These stereoisomers are designated as (+)-sabinene and (-)-sabinene, based on the direction in which they rotate plane-polarized light.

-

(+)-Sabinene: The IUPAC name for this enantiomer is (1R,5R)-4-methylidene-1-propan-2-ylbicyclo[3.1.0]hexane.

-

(-)-Sabinene: The IUPAC name for this enantiomer is (1S,5S)-4-methylidene-1-propan-2-ylbicyclo[3.1.0]hexane.

The specific stereochemistry arises from the two chiral centers at the bridgehead carbons of the bicyclic system. The biosynthesis of these enantiomers in plants is controlled by specific enzymes called sabinene synthases, which catalyze the cyclization of geranyl pyrophosphate (GPP).

A related compound, sabinene hydrate, also exists in different stereoisomeric forms, namely (+)-cis-, (-)-cis-, (+)-trans-, and (-)-trans-sabinene hydrate, which are important in the chemical ecology of various organisms.

Data Presentation

The physicochemical properties of sabinene are summarized in the table below. Data for the individual enantiomers are often reported as similar to the racemic mixture, with the key distinction being the optical rotation.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₆ | |

| Molecular Weight | 136.23 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Density | 0.844 g/mL at 20 °C | |

| Boiling Point | 163–165 °C at 760 mmHg | |

| Refractive Index | ~1.47 at 20 °C | |

| Solubility | Insoluble in water; soluble in organic solvents such as ethanol, DMSO, and dimethylformamide. | |

| Optical Rotation | Varies depending on the specific enantiomer and its purity. | |

| Mass Spectrometry | Base peak at m/z 93; other significant peaks at m/z 91, 77, 41, and 39. |

Experimental Protocols

Protocol 1: Extraction of Sabinene from Plant Material via Hydrodistillation

This protocol outlines a common method for extracting essential oils containing sabinene from dried plant material.

-

Preparation: Weigh approximately 100 g of dried and ground plant material and place it into a 2 L round-bottom flask.

-

Maceration (Optional): Add 400 mL of distilled water to the flask, ensuring the plant material is fully submerged. Allowing the material to macerate for up to 24 hours can enhance extraction efficiency.

-

Apparatus Assembly: Assemble a Clevenger-type apparatus with the round-bottom flask. Ensure all glass joints are properly sealed.

-

Distillation: Heat the flask using a heating mantle to bring the water to a boil. Continue the distillation for 3-4 hours. The steam will carry the volatile sabinene into the condenser.

-

Collection: The condensed essential oil and water will collect in the graduated tube of the Clevenger apparatus. The less dense oil will form a layer on top of the water.

-

Separation and Drying: Carefully collect the oil layer. Dry the essential oil over anhydrous sodium sulfate to remove any residual water.

-

Storage: Transfer the dried oil to a sealed, airtight vial and store at 4°C in the dark until further analysis.

Protocol 2: Analysis of Sabinene by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the identification and quantification of sabinene in essential oil samples.

-

Sample Preparation: Prepare a dilute solution of the essential oil (e.g., 1% v/v) in a suitable solvent such as ethanol or hexane.

-

Injection: Inject 1 µL of the prepared sample into the GC-MS system.

-

GC Separation: The components of the essential oil are separated based on their boiling points and polarity within a capillary column (e.g., a non-polar SLB®-5ms column). A typical oven temperature program would be:

-

Initial temperature: 50°C

-

Ramp: Increase to 200°C at a rate of 3°C/min

-

Injector Temperature: 280°C

-

Carrier Gas: Helium or Hydrogen

-

-

Mass Spectrometry: The separated components are then introduced into the mass spectrometer, which is typically operated in electron ionization (EI) mode at 70 eV.

-

Identification and Quantification: Sabinene is identified by comparing its retention time and mass spectrum to that of a known standard. The mass spectrum of sabinene is characterized by a base peak at m/z 93. Quantification can be achieved by integrating the peak area and comparing it to a calibration curve.

Visualizations

The following diagrams illustrate the stereochemical relationship of sabinene and its biosynthetic origin.

Caption: Relationship between racemic sabinene and its enantiomers.

Caption: Simplified biosynthesis pathway of Sabinene from Geranyl Pyrophosphate.

References

Physical and chemical properties of Sabinene

An In-depth Technical Guide to the Physical and Chemical Properties of Sabinene

Introduction

Sabinene is a naturally occurring bicyclic monoterpene with the molecular formula C₁₀H₁₆.[1][2] It is a significant constituent of various essential oils, including those from Norway spruce and holm oak, and contributes to the spicy flavor of black pepper.[2][3] Sabinene is found in two enantiomeric forms, (+)-sabinene and (-)-sabinene.[2] This monoterpene is of considerable interest in the pharmaceutical, cosmetic, and food industries due to its anti-inflammatory, antioxidant, antimicrobial, and antifungal properties. It is also being explored as a potential component for next-generation aircraft fuels. This guide provides a comprehensive overview of the physical and chemical properties of sabinene, detailed experimental protocols, and visualizations of relevant pathways.

Physical and Chemical Properties

The physical and chemical properties of sabinene are summarized in the tables below. These properties can vary slightly depending on the specific enantiomer and the purity of the sample.

Table 1: General and Physical Properties of Sabinene

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₆ | |

| Molecular Weight | 136.23 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Woody, herbaceous, peppery, and spicy | |

| Density | 0.840 to 0.850 g/mL at 20-25 °C | |

| Boiling Point | 163-165 °C at 760 mmHg | |

| Refractive Index | ~1.460 to 1.475 at 20 °C | |

| Optical Rotation | Varies depending on the enantiomer; e.g., -60° to -72° for one form. | |

| Flash Point | ~37-45 °C | |

| Vapor Pressure | 2.633 mmHg at 25 °C (estimated) |

Table 2: Solubility and Spectroscopic Data of Sabinene

| Property | Description | Reference(s) |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, DMSO, and dimethylformamide. | |

| ¹H NMR | Data available. | |

| ¹³C NMR | Data available. | |

| Mass Spectrometry (MS) | Base peak at m/z 93; other significant peaks at m/z 91, 77, 41, and 39. | |

| Infrared (IR) Spectroscopy | Data available. |

Experimental Protocols

This section details methodologies for the extraction, purification, analysis, and chemical transformation of sabinene.

Extraction of Sabinene from Plant Material

Sabinene is commonly extracted from essential oils of various plants. Hydrodistillation is a widely used method.

Protocol: Hydrodistillation using a Clevenger-type Apparatus

-

Preparation of Plant Material: Approximately 100 g of dried and ground plant material is placed in a 2 L round-bottom flask.

-

Maceration (Optional): 400 mL of distilled water is added to the flask to fully submerge the plant material. Allowing the material to macerate for up to 24 hours can enhance extraction efficiency.

-

Apparatus Assembly: A Clevenger-type apparatus is assembled with the round-bottom flask.

-

Distillation: The flask is heated to boil the water. The distillation is continued for 3-4 hours, during which steam carries the volatile essential oils into the condenser.

-

Collection: The condensed essential oil and water are collected. The oil, being less dense, forms a layer above the water.

-

Separation and Drying: The oil layer is carefully collected and dried over anhydrous sodium sulfate to remove residual water.

-

Storage: The dried essential oil is transferred to a sealed, airtight vial and stored at 4°C in the dark.

Purification of Sabinene

Fractional distillation or preparative HPLC can be used to purify sabinene from the extracted essential oil.

Protocol: Purification by Normal Phase Preparative High-Performance Liquid Chromatography (NP-Prep-HPLC)

-

Sample Preparation: The essential oil is dissolved in a suitable solvent.

-

Chromatographic Conditions:

-

Column: A suitable normal-phase column.

-

Mobile Phase: A non-polar solvent system.

-

Detection: UV detection at an appropriate wavelength (e.g., 254 nm).

-

-

Injection and Fraction Collection: The sample is injected into the HPLC system, and fractions corresponding to the sabinene peak are collected.

-

Solvent Evaporation: The solvent is removed from the collected fractions, typically using a rotary evaporator, to yield purified sabinene.

Analysis of Sabinene

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard technique for the identification and quantification of sabinene.

Protocol: GC-MS Analysis

-

Column: A non-polar capillary column (e.g., SLB®-5ms).

-

Oven Temperature Program: An initial temperature of 50 °C, ramped to 200 °C at a rate of 3 °C/min.

-

Injector Temperature: 280 °C.

-

Carrier Gas: Helium or Hydrogen.

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.

Chemical Reactions of Sabinene

Sabinene undergoes various chemical reactions, including isomerization, hydrogenation, and oxidation.

Protocol: Isomerization to α-Thujene

-

In a reaction vessel under an inert atmosphere, react 0.2 to 0.5 moles of an alkali metal (e.g., lithium) with 0.3 to 0.8 moles of a primary or secondary amine (e.g., ethylenediamine) per mole of sabinene.

-

The reaction is typically carried out at an elevated temperature (e.g., 128-133 °C) for several hours.

-

The resulting α-thujene can be isolated and purified using methods like precise distillation.

Protocol: Hydrogenation of Sabinene

-

Dissolve sabinene in a suitable solvent (e.g., ethanol or ethyl acetate) in a high-pressure reactor.

-

Add a hydrogenation catalyst, such as 5% Pd/C or PtO₂, to the solution.

-

Pressurize the reactor with hydrogen gas and maintain the reaction at a controlled temperature (e.g., 263–298 K) until the reaction is complete.

-

Filter the reaction mixture to remove the catalyst.

-

Remove the solvent to obtain the hydrogenated product.

Protocol: Ozonolysis of Sabinene

The ozonolysis of sabinene proceeds via the Criegee mechanism, forming a primary ozonide that decomposes into Criegee intermediates and a carbonyl compound. This reaction is typically studied in atmospheric simulation chambers.

-

Introduce a known concentration of sabinene into an atmospheric simulation chamber.

-

Introduce ozone into the chamber to initiate the reaction.

-

Monitor the decay of sabinene and the formation of products (e.g., acetone, formaldehyde, sabinaketone) using techniques like PTR-MS and FTIR spectroscopy.

Visualizations

The following diagrams illustrate key pathways and workflows related to sabinene.

Caption: Experimental workflow for the extraction and analysis of sabinene.

Caption: Biosynthesis of Sabinene Hydrate from Geranyl Pyrophosphate.

References

Sabinene's Role in Plant Defense Mechanisms: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Sabinene, a natural bicyclic monoterpene, is a pivotal component of the essential oils in numerous plant species, including Holm oak (Quercus ilex) and Norway spruce (Picea abies).[1] It plays a crucial role in the plant's defense arsenal, exhibiting a range of biological activities against herbivores and pathogens. This document provides a comprehensive examination of sabinene's function in plant defense, detailing its biosynthesis, its role in direct and indirect defense mechanisms, and its regulation via signaling pathways. Quantitative data are summarized, key experimental protocols are outlined, and relevant pathways are visualized to offer a thorough resource for the scientific community.

Introduction to Sabinene

Sabinene (C₁₀H₁₆) is a volatile organic compound characterized by a strained ring system, consisting of a cyclopentane ring fused to a cyclopropane ring.[1] This structure is responsible for its distinct warm, peppery, and woody aroma.[2] Beyond its sensory properties, sabinene is a key secondary metabolite involved in plant defense. Plants produce a vast array of such metabolites, including terpenoids, which are not essential for primary growth but are critical for survival in challenging environments.[3] These compounds can act directly as toxins or deterrents to herbivores and pathogens, or indirectly by attracting the natural enemies of herbivores.[3] Sabinene has demonstrated significant anti-inflammatory, antimicrobial, and antifungal properties, making it a subject of interest for both plant science and potential pharmaceutical applications.

Biosynthesis of Sabinene

Sabinene is synthesized from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are produced through either the mevalonate (MVA) or the methylerythritol 4-phosphate (MEP) pathway. Geranyl pyrophosphate (GPP) synthase (GPPS) catalyzes the condensation of IPP and DMAPP to form the C10 precursor, geranyl pyrophosphate (GPP). The final and key step is the cyclization of GPP, catalyzed by the enzyme sabinene synthase (SabS) , a member of the terpene synthase (TPS) family of enzymes. This enzymatic reaction is complex, involving ionization of GPP, isomerization, and multiple cyclization steps to form the characteristic bicyclo[3.1.0]hexane structure of sabinene.

Role in Plant Defense Mechanisms

Sabinene contributes to both direct and indirect defense strategies employed by plants to protect themselves from a multitude of biotic threats.

Direct Defense

Direct defense involves mechanisms that have an immediate negative impact on herbivores and pathogens. Sabinene functions as a potent direct defense agent through several modes of action:

-

Toxicity and Antifeedant Activity: Sabinene can be toxic or act as a feeding deterrent to various insect herbivores. When ingested, it can interfere with physiological processes, reducing growth, fecundity, and survival. The presence of sabinene in plant tissues, such as leaves and bark, makes them unpalatable, discouraging feeding.

-

Antimicrobial and Antifungal Properties: Sabinene exhibits significant activity against a range of plant pathogens. It has been shown to inhibit the growth of various fungi and bacteria. For example, sabinene has demonstrated antifungal activity against Alternaria alternata, a common plant pathogen. Its hydrate form, sabinene hydrate, is also effective against Gram-positive bacteria and various fungi. This antimicrobial action helps protect the plant from infections, especially following wounding from herbivory.

Indirect Defense

Indirect defense mechanisms involve the recruitment of other organisms to aid in the plant's defense, primarily by attracting the natural enemies (predators and parasitoids) of the attacking herbivores.

-

Attraction of Predators and Parasitoids: Upon herbivore attack, many plants release a specific blend of volatile organic compounds (VOCs), known as herbivore-induced plant volatiles (HIPVs), with sabinene often being a key component. This volatile plume serves as a chemical cue for predatory insects and parasitic wasps, guiding them to the location of the herbivores. This "cry for help" effectively outsources the plant's defense, leading to a reduction in herbivore pressure.

Regulation via Signaling Pathways

The production and release of sabinene are tightly regulated by complex signaling networks within the plant, primarily the jasmonic acid (JA) pathway . The JA pathway is a central regulator of plant defenses against chewing herbivores and certain pathogens.

Mechanism of Induction:

-

Herbivore Attack: Mechanical damage and chemical elicitors from insect oral secretions trigger the signaling cascade.

-

JA Biosynthesis: The wound signal leads to the synthesis of jasmonic acid (JA) and its bioactive conjugate, JA-Isoleucine (JA-Ile).

-

Signal Transduction: JA-Ile binds to its receptor, COI1, which is part of an SCF E3 ubiquitin ligase complex. This binding targets JAZ repressor proteins for degradation by the 26S proteasome.

-

Gene Activation: The degradation of JAZ repressors releases transcription factors (e.g., MYC2) that activate the expression of defense-related genes.

-

Enzyme Synthesis: Among the activated genes are those encoding terpene synthases, including sabinene synthase (SabS) . Increased transcription and translation of the SabS gene lead to a rapid accumulation of the SabS enzyme and, consequently, a burst of sabinene production.

Quantitative Data Summary

The biological activity of sabinene is concentration-dependent. The following tables summarize quantitative data from various studies.

Table 1: Concentration of Sabinene in Various Plant Species

| Plant Species | Plant Part | Sabinene Concentration (% of Essential Oil) | Reference |

|---|---|---|---|

| Quercus ilex (Holm Oak) | Essential Oil | Major Constituent | |

| Picea abies (Norway Spruce) | Essential Oil | Major Constituent | |

| Piper nigrum (Black Pepper) | Essential Oil | Contributes to Spiciness | |

| Daucus carota (Carrot) | Seed Oil | Major Constituent | |

| Salvia officinalis (Sage) | Essential Oil | Variable | |

| Juniperus phoenicea | Berries | 29.4% | N/A |

| Majorana hortensis (Marjoram) | Leaves | 24.5% | N/A |

Table 2: Antimicrobial Activity of Sabinene Hydrate

| Target Organism | Type of Activity | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Bacillus subtilis | Antibacterial (Gram+) | 0.0312 mg/mL | |

| Staphylococcus aureus | Antibacterial (Gram+) | 0.0625 mg/mL | |

| Escherichia coli | Antibacterial (Gram-) | 0.125 mg/mL | |

| Candida albicans | Antifungal (Yeast) | 0.125 mg/mL |

| Candida krusei | Antifungal (Yeast) | 0.25 mg/mL | |

Experimental Protocols

Protocol for Terpene Analysis by Headspace GC-MS

This protocol outlines a general method for the identification and quantification of volatile terpenes like sabinene from plant material.

Objective: To analyze the volatile profile of a plant sample to determine the presence and quantity of sabinene.

Methodology:

-

Sample Preparation:

-

Weigh approximately 10-30 mg of fresh or frozen plant material (e.g., leaves, flowers) into a headspace vial. If frozen, the material should be ground to ensure homogeneity.

-

Immediately cap the vial with a septum and aluminum seal.

-

-

Headspace Autosampler Incubation:

-

Place the vial in the headspace autosampler (e.g., HS-20).

-

Incubate the sample at a set temperature (e.g., 150°C) for a specific duration (e.g., 30 minutes) to allow volatile compounds to partition into the headspace gas phase.

-

-

GC-MS Analysis:

-

Injection: An automated system injects a set volume (e.g., 1 mL) of the headspace gas into the GC injector. A split injection is often used to prevent column overload, with a split ratio of e.g., 50:1.

-

Gas Chromatography (GC): The injected compounds are separated on a capillary column (e.g., Equity®-1) based on their boiling points and affinity for the stationary phase. A typical temperature program might be: initial temp 40°C, ramp to 250°C at 10°C/min.

-

Mass Spectrometry (MS): As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a chemical fingerprint.

-

-

Data Analysis:

-

Identification: Sabinene is identified by comparing its retention time and mass spectrum to those of an authentic standard and by matching the spectrum against a reference library (e.g., NIST, Wiley).

-

Quantification: A calibration curve is generated using known concentrations of a sabinene standard. The peak area of sabinene in the sample chromatogram is used to calculate its concentration relative to the calibration curve.

-

Protocol for Insect Antifeedant Bioassay

This protocol describes a no-choice leaf disc bioassay to evaluate the antifeedant properties of sabinene.

Objective: To determine if sabinene deters feeding by a specific herbivore larva (e.g., Spodoptera litura).

Methodology:

-

Preparation of Test Solutions:

-

Prepare a stock solution of pure sabinene in a suitable volatile solvent (e.g., acetone).

-

Create a series of dilutions to test a range of concentrations. A solvent-only solution will serve as the control.

-

-

Leaf Disc Preparation:

-

Excise uniform leaf discs (e.g., 2 cm diameter) from a host plant that is palatable to the test insect.

-

Using a micropipette, apply a precise volume (e.g., 20 µL) of a test solution (or control) evenly onto the surface of each leaf disc.

-

Allow the solvent to evaporate completely in a fume hood, leaving a thin film of the compound.

-

-

Bioassay Setup:

-

Place one treated leaf disc into a petri dish lined with moist filter paper to maintain humidity.

-

Starve a third-instar larva for a period of 2-4 hours to standardize hunger levels.

-

Introduce one starved larva into each petri dish.

-

Replicate each concentration and the control multiple times (n=10-20).

-

-

Data Collection and Analysis:

-

After a set period (e.g., 24 hours), remove the larva and the remaining leaf disc.

-

Measure the area of the leaf disc consumed. This can be done using a leaf area meter or by scanning the disc and using image analysis software.

-

Calculate the Antifeedant Index (AFI) using the formula:

-

AFI (%) = [(C - T) / (C + T)] * 100

-

Where C = area consumed in the control group and T = area consumed in the treated group.

-

-

Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

-

Conclusion and Future Directions

Sabinene is a multifunctional monoterpene that serves as a critical agent in plant defense against both herbivores and pathogens. Its synthesis is tightly regulated and induced by biotic stress, primarily through the jasmonic acid signaling pathway. It confers protection through direct toxicity and deterrence, as well as by indirect defense via the attraction of carnivorous insects. The detailed understanding of sabinene's biosynthesis and regulatory networks opens avenues for metabolic engineering to enhance pest resistance in crops. Furthermore, its demonstrated antimicrobial and anti-inflammatory properties warrant continued investigation for potential applications in drug development and as a natural preservative. Future research should focus on elucidating the specific molecular targets of sabinene in insects and microbes and exploring the synergistic effects it may have with other plant secondary metabolites.

References

Sabinene: A Technical Guide to its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sabinene, a naturally occurring bicyclic monoterpene found in a variety of plant species including Holm oak (Quercus ilex) and Norway spruce (Picea abies), is emerging as a compound of significant interest for its therapeutic potential.[1] A growing body of evidence highlights its anti-inflammatory, antioxidant, and neuroprotective properties.[2][3] This technical guide provides a comprehensive overview of the anti-inflammatory activities of sabinene, detailing its mechanisms of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used for its evaluation. The document aims to serve as a core resource for researchers and professionals in drug discovery and development by elucidating the scientific basis for sabinene's anti-inflammatory effects and providing the necessary technical details to facilitate further investigation.

Introduction

Sabinene (IUPAC name: 4-methylidene-1-propan-2-ylbicyclo[3.1.0]hexane) is a key constituent of several essential oils, contributing to the spicy and woody aroma of plants like black pepper and nutmeg.[1] Beyond its use in the fragrance industry, research has increasingly focused on its pharmacological activities. The anti-inflammatory properties of sabinene are of particular note, with studies demonstrating its ability to modulate key signaling pathways and reduce the expression of pro-inflammatory mediators.[4] This guide synthesizes the current understanding of these properties, presenting the data and methodologies in a structured format for a technical audience.

Mechanisms of Anti-inflammatory Action

Sabinene exerts its anti-inflammatory effects primarily through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in immune cells. Unlike many anti-inflammatory compounds, current evidence suggests sabinene's mechanism is specific and does not involve the canonical NF-κB or JAK/STAT signaling pathways.

Inhibition of the MAPK Pathway

The MAPK cascade, comprising kinases such as c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK), is a critical regulator of inflammatory responses. In models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages, sabinene has been shown to significantly inhibit the phosphorylation of JNK and p38. This inhibition prevents the downstream activation of transcription factors responsible for expressing pro-inflammatory genes. Interestingly, in this specific inflammatory model, sabinene did not affect the phosphorylation of ERK. By targeting the JNK and p38 arms of the MAPK pathway, sabinene effectively downregulates the production of key inflammatory molecules.

Downregulation of Pro-inflammatory Mediators

The inhibitory action of sabinene on the MAPK pathway leads to a quantifiable reduction in the expression and production of several key pro-inflammatory mediators.

-

Nitric Oxide (NO): Sabinene dose-dependently suppresses the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large quantities of NO during an inflammatory response. This leads to a significant decrease in NO levels.

-

Pro-inflammatory Cytokines: Sabinene has been demonstrated to reduce the mRNA levels of interleukin-6 (IL-6) by more than 50% in LPS-stimulated macrophages. It also downregulates the expression of other cytokines, including IL-1β, IL-27, and granulocyte-macrophage colony-stimulating factor (GM-CSF). Notably, studies have shown that sabinene does not significantly inhibit the expression of tumor necrosis factor-alpha (TNF-α).

Antioxidant and ROS-Mediated Effects

In other contexts, such as skeletal muscle atrophy induced by starvation, sabinene demonstrates antioxidant properties by decreasing elevated levels of reactive oxygen species (ROS). In this model, oxidative stress activates the MAPK pathway, leading to the upregulation of Muscle Ring Finger 1 (MuRF-1), an E3 ubiquitin ligase that promotes muscle protein degradation. Sabinene was found to diminish the phosphorylation of p38 MAPK and ERK1/2 and reduce MuRF-1 expression, an effect that was mimicked by a ROS inhibitor. This suggests that sabinene's anti-inflammatory action can also be mediated through the attenuation of oxidative stress, which in turn suppresses inflammatory signaling cascades.

Quantitative Data on Anti-inflammatory Activity

The following tables summarize the quantitative data from key in vitro and in vivo studies investigating the anti-inflammatory effects of sabinene.

Table 1: In Vitro Anti-inflammatory Effects of Sabinene

| Model System | Treatment | Concentration | Observed Effect | Reference |

| LPS-induced RAW 264.7 Macrophages | Sabinene | 100 - 200 µg/mL | Dose-dependent suppression of iNOS mRNA and protein expression. | |

| LPS-induced RAW 264.7 Macrophages | Sabinene | 100 - 200 µg/mL | Dose-dependent reduction in Nitric Oxide (NO) levels. | |

| LPS-induced RAW 264.7 Macrophages | Sabinene | 200 µg/mL | Reduced mRNA levels of IL-6 by more than half. | |

| LPS-induced RAW 264.7 Macrophages | Sabinene | 200 µg/mL | No significant inhibition of TNF-α expression. | |

| LPS-induced RAW 264.7 Macrophages | Sabinene | 200 µg/mL | No effect on IL-1β mRNA levels. | |

| LPS-induced RAW 264.7 Macrophages | Sabinene | 200 µg/mL | Significant reduction in phosphorylation of JNK and p38. | |

| LPS-induced RAW 264.7 Macrophages | Sabinene | 200 µg/mL | No effect on phosphorylation of ERK, IκBα, JAK1, or STAT1/3. | |

| Starvation-induced L6 Myotubes | Sabinene | 10 - 300 µM | Dose-dependent recovery of myotube diameter. | |

| Starvation-induced L6 Myotubes | Sabinene | 300 µM | Diminished expression of MuRF-1 and phosphorylation of p38 MAPK and ERK1/2. |

Table 2: In Vivo Anti-inflammatory and Related Effects of Sabinene

| Model System | Animal Model | Administration | Dosage | Observed Effect | Reference |

| Starvation-induced Muscle Atrophy | Rats | Oral gavage | 6.4 mg/kg/day | Reduced muscle fiber atrophy and MuRF-1 expression in gastrocnemius muscle. | |

| LPS-induced Neuroinflammation | Mice | Oral gavage | 5, 10, 20 mg/kg | Significantly lowered TNF-α and IL-6 levels in the prefrontal cortex and hippocampus. |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the key experimental protocols used to characterize the anti-inflammatory properties of sabinene.

In Vitro Model: LPS-Induced Inflammation in RAW 264.7 Macrophages

This is the most common in vitro model used to assess the anti-inflammatory potential of sabinene.

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Cell Viability Assay (MTT): To determine non-toxic concentrations, cells are seeded in 96-well plates and treated with various concentrations of sabinene (e.g., 25-800 µg/mL) for 24 hours. Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Inflammation Induction: Cells are seeded and allowed to adhere. They are then pre-treated with non-toxic concentrations of sabinene (e.g., 100 and 200 µg/mL) for 2 hours, followed by stimulation with LPS (e.g., 200 ng/mL) for a specified period (4 hours for mRNA analysis, 16-24 hours for protein and NO analysis).

-

Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent assay.

-

Gene Expression Analysis (RT-qPCR): Total RNA is extracted from the cells, reverse-transcribed into cDNA, and quantitative real-time PCR is performed to measure the relative mRNA expression levels of inflammatory genes like iNOS, IL-6, IL-1β, and TNF-α. Expression is typically normalized to a housekeeping gene such as β-actin.

-

Protein Expression Analysis (Western Blot): Cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors (critical for analyzing phosphorylated proteins). Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against total and phosphorylated forms of JNK, p38, and ERK, as well as iNOS and β-actin (as a loading control). The membrane is then incubated with an appropriate HRP-conjugated secondary antibody for chemiluminescent detection.

In Vivo Model: Carrageenan-Induced Paw Edema

This is a standard and widely used preclinical model for evaluating acute anti-inflammatory activity. While a specific study detailing sabinene's effect in this model was not identified in the primary search, this protocol represents the standard methodology through which it would be evaluated.

-

Animals: Male Wistar rats or Swiss albino mice are typically used. Animals are acclimatized to laboratory conditions before the experiment.

-

Grouping and Administration: Animals are divided into several groups: a vehicle control group, a positive control group (e.g., receiving Indomethacin or Diclofenac), and test groups receiving different doses of sabinene, typically administered orally (p.o.) or intraperitoneally (i.p.).

-

Baseline Measurement: The initial volume of the right hind paw of each animal is measured using a plethysmometer.

-

Induction of Inflammation: Approximately 30-60 minutes after administration of the test compound, a subplantar injection of carrageenan solution (e.g., 0.1 mL of a 1% suspension in saline) is made into the right hind paw.

-

Edema Measurement: Paw volume is measured again at regular intervals (e.g., every hour for up to 7 hours) after the carrageenan injection.

-

Data Analysis: The degree of edema is calculated as the increase in paw volume from the baseline. The percentage inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated groups to the vehicle control group.

Conclusion and Future Directions

Sabinene demonstrates significant anti-inflammatory properties, primarily by inhibiting the p38 and JNK components of the MAPK signaling pathway, leading to reduced production of nitric oxide and pro-inflammatory cytokines such as IL-6. Its mechanism appears distinct from many anti-inflammatory agents as it does not seem to directly modulate the NF-κB or JAK/STAT pathways. Furthermore, its antioxidant activity contributes to its effects by mitigating ROS-induced inflammation.

For drug development professionals, sabinene represents a promising natural scaffold. Future research should focus on:

-

Pharmacokinetic and Bioavailability Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of sabinene is essential for its development as a therapeutic agent.

-

Dose-Response and Efficacy in Chronic Models: Establishing clear dose-response relationships and evaluating its efficacy in chronic inflammation models (e.g., adjuvant-induced arthritis) are critical next steps.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing sabinene analogs could lead to the development of more potent and specific inhibitors of the MAPK pathway.

-

Clinical Trials: Ultimately, well-designed clinical trials are needed to translate the promising preclinical findings into therapeutic applications for inflammatory diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Phytochemical composition, anti-inflammatory activity and cytotoxic effects of essential oils from three Pinus spp - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory Effect of Chamaecyparis obtusa (Siebold & Zucc.) Endl. Leaf Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]

The Antioxidant Potential of Sabinene in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sabinene, a bicyclic monoterpene naturally present in various plants, including cardamom and tea tree oil, has garnered increasing interest for its potential therapeutic properties. Among these, its antioxidant activity stands out as a promising area for research and development. This technical guide provides an in-depth overview of the antioxidant activity of Sabinene in biological systems, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant signaling pathways.

In Vitro Antioxidant Activity of Sabinene

Sabinene has demonstrated notable antioxidant effects in various in vitro assays. These studies are crucial for elucidating the direct radical scavenging capabilities and protective effects of the compound against oxidative damage at a cellular level.

Quantitative Data Summary

While specific IC50 values for pure Sabinene in various antioxidant assays are not extensively reported in the currently available literature, existing studies on Sabinene and essential oils rich in this monoterpene provide valuable insights into its antioxidant potential.

| Assay | Test Substance | Key Findings | Reference |

| DPPH Radical Scavenging | Sabinene | Showed concentration-dependent antioxidant activity.[1][2] | [1][2] |

| Cellular Protection | Sabinene | Protected yeast cells from hydrogen peroxide-induced cytotoxicity.[1] | |

| Reactive Oxygen Species (ROS) Inhibition | Sabinene | Decreased the increased level of ROS in starved myotubes. |

Note: The lack of standardized quantitative data for pure Sabinene highlights a key area for future research.

In Vivo Antioxidant Activity of Sabinene

In vivo studies provide a more comprehensive understanding of Sabinene's antioxidant effects within a complex biological system, accounting for factors like metabolism and bioavailability.

Quantitative Data Summary

| Animal Model | Tissue/Organ | Biomarkers Measured | Key Findings | Reference | | :--- | :--- | :--- | :--- | | Mice | Prefrontal Cortex & Hippocampus | Glutathione (GSH), Glutathione Peroxidase (GPx) | Sabinene treatment significantly increased the levels of GSH and GPx. | | | Mice | Prefrontal Cortex & Hippocampus | Malondialdehyde (MDA) | Sabinene treatment significantly decreased the levels of MDA, a marker of lipid peroxidation. | | | Rats | Gastrocnemius Muscle | Muscle fiber atrophy, MuRF-1 expression | Administration of Sabinene reduced the levels of muscle fiber atrophy and MuRF-1 expression in fasted rats. | |

Mechanisms of Antioxidant Action: Signaling Pathways

Sabinene exerts its antioxidant effects not only through direct radical scavenging but also by modulating key cellular signaling pathways involved in the response to oxidative stress.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including the response to oxidative stress. Sabinene has been shown to modulate this pathway to mitigate cellular damage. Specifically, in starved myotubes, Sabinene treatment diminishes the elevated expression of E3 ubiquitin ligase muscle ring-finger protein-1 (MuRF-1) and attenuates the phosphorylation of p38 MAPK and extracellular signal-regulated kinase 1/2 (ERK1/2). This suggests that Sabinene can interfere with the signaling cascade that leads to muscle atrophy under conditions of oxidative stress.

Potential Role of the Nrf2 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. While direct evidence of Sabinene's interaction with the Nrf2 pathway is still emerging, its ability to increase the expression of antioxidant enzymes like glutathione S-transferase and catalase suggests a potential role in activating this protective pathway. Upon activation by oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes. It is plausible that Sabinene may directly or indirectly promote the activation of Nrf2, contributing to its overall antioxidant effect.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the assessment of Sabinene's antioxidant activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

-

Reagents and Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Sabinene (test sample)

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.

-

Prepare a series of dilutions of Sabinene and the positive control in the same solvent.

-

In a 96-well plate, add a specific volume (e.g., 100 µL) of each sample dilution to the wells.

-

Add an equal volume (e.g., 100 µL) of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the sample with the DPPH solution.

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentrations.

-

Cellular Antioxidant Activity (CAA) Assay using DCFH-DA

This cell-based assay measures the ability of a compound to inhibit the intracellular generation of reactive oxygen species.

-

Reagents and Materials:

-

Human hepatocarcinoma (HepG2) or other suitable cell line

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

-

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or another ROS generator

-

Sabinene (test sample)

-

Quercetin or other known antioxidant (positive control)

-

Cell culture medium, PBS

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader

-

-

Procedure:

-

Seed cells in a 96-well black, clear-bottom plate and culture until they reach confluence.

-

Wash the cells with PBS.

-

Treat the cells with different concentrations of Sabinene or the positive control along with the DCFH-DA probe (e.g., 25 µM) for a specific time (e.g., 1 hour).

-

Wash the cells with PBS to remove the treatment solution.

-

Add the ROS generator (e.g., 600 µM AAPH) to induce oxidative stress.

-

Immediately measure the fluorescence intensity at time intervals (e.g., every 5 minutes for 1 hour) using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

-

The antioxidant capacity is quantified by calculating the area under the curve (AUC) of fluorescence intensity versus time. A lower AUC indicates higher antioxidant activity.

-

Western Blot Analysis of MAPK Signaling

This technique is used to detect and quantify the phosphorylation status of key proteins in the MAPK signaling pathway.

-

Reagents and Materials:

-

Cell or tissue lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK)

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Prepare protein lysates from cells or tissues treated with or without Sabinene and an oxidative stressor.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-p38) overnight at 4°C.

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane to remove unbound secondary antibody.

-

Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe with an antibody for the total form of the protein to normalize the data.

-

Conclusion and Future Directions

Sabinene exhibits promising antioxidant properties in both in vitro and in vivo models. Its ability to scavenge free radicals and modulate key signaling pathways like the MAPK pathway underscores its potential as a therapeutic agent for conditions associated with oxidative stress. However, to fully realize this potential, further research is imperative. Specifically, there is a critical need for comprehensive studies to determine the IC50 values of pure Sabinene in a range of standardized antioxidant assays. Furthermore, a deeper investigation into its interaction with the Nrf2 pathway and a more detailed elucidation of its effects on the MAPK signaling cascade will provide a more complete understanding of its mechanisms of action. Such data will be invaluable for drug development professionals seeking to harness the antioxidant capabilities of this natural compound.

References

A Technical Guide to the Antimicrobial and Antifungal Efficacy of Sabinene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the antimicrobial and antifungal properties of sabinene, a natural bicyclic monoterpene found in various plant essential oils. Drawing from current scientific literature, this guide details sabinene's activity against a range of microbial species, outlines established experimental protocols for its evaluation, and explores its proposed mechanisms of action. Quantitative data is presented in structured tables to facilitate comparative analysis, and key processes are visualized through diagrams to enhance understanding.

Quantitative Overview of Antimicrobial and Antifungal Activity

Sabinene and its derivative, sabinene hydrate, have demonstrated notable efficacy against a spectrum of bacteria and fungi. The antimicrobial action is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that prevents visible microbial growth.

1.1 Antimicrobial Activity of Sabinene and Sabinene Hydrate

Gram-positive bacteria have been shown to be more susceptible to sabinene hydrate than Gram-negative bacteria.[1][2] In studies, Bacillus subtilis and Staphylococcus aureus were the most susceptible, with MIC values of 0.0312 and 0.0625 mg/mL, respectively.[1][2][3] Escherichia coli showed susceptibility at a higher concentration (MIC = 0.125 mg/mL), while Pseudomonas aeruginosa was found to be resistant. Sabinene has also demonstrated activity against Mycobacterium tuberculosis with an MIC of 32 µg/mL. Furthermore, sabinene has been identified as an efflux pump inhibitor in E. coli and, along with sabinene hydrate, can inhibit biofilm formation.

Table 1: Minimum Inhibitory Concentration (MIC) of Sabinene and Sabinene Hydrate Against Bacteria

| Compound | Bacterial Species | Strain | MIC | Reference |

| Sabinene | Mycobacterium tuberculosis | - | 32 µg/mL | |

| Sabinene | Streptococcus mutans | - | 0.1 - 0.4 mg/mL | |

| Sabinene Hydrate | Bacillus subtilis | - | 0.0312 mg/mL | |

| Sabinene Hydrate | Staphylococcus aureus | - | 0.0625 mg/mL | |

| Sabinene Hydrate | Escherichia coli | - | 0.125 mg/mL | |

| Sabinene Hydrate | Pseudomonas aeruginosa | - | Resistant |

1.2 Antifungal Activity of Sabinene and Sabinene Hydrate

The antifungal properties of sabinene have been evaluated against clinically relevant fungal species. Pure sabinene shows promising activity against Candida albicans (MIC 12.5 µg/mL) and Aspergillus fumigatus (MIC 25 µg/mL). Sabinene hydrate has also been extensively studied, showing varied efficacy against different Candida species, while Aspergillus niger has been reported as resistant.

Table 2: Minimum Inhibitory Concentration (MIC) of Sabinene and Sabinene Hydrate Against Fungi

| Compound | Fungal Species | MIC | Reference |

| Sabinene | Candida albicans | 12.5 µg/mL | |

| Sabinene | Aspergillus fumigatus | 25 µg/mL | |

| Sabinene | Candida spp. | 0.16 - 5 µL/mL | |

| Sabinene | Trichophyton spp. | 0.16 - 5 µL/mL | |

| Sabinene | Aspergillus spp. | 0.16 - 5 µL/mL | |

| Sabinene Hydrate | Candida albicans | 125 µg/mL | |

| Sabinene Hydrate | Candida krusei | 250 µg/mL | |

| Sabinene Hydrate | Candida parapsilosis | 750 µg/mL | |

| Sabinene Hydrate | Aspergillus niger | Resistant |

Proposed Mechanism of Action

While the precise molecular mechanisms of sabinene's antifungal action are not fully elucidated, a multi-targeted approach is hypothesized based on the known properties of monoterpenes. The lipophilic nature of sabinene likely allows it to partition into and disrupt the fungal cell membrane, leading to increased permeability and the leakage of vital intracellular contents. Furthermore, it is proposed that sabinene may interfere with critical cellular processes by inhibiting enzymes essential for cell wall and ergosterol biosynthesis. Ergosterol is a crucial component for maintaining the integrity of the fungal cell membrane.

Experimental Protocols

The evaluation of sabinene's antimicrobial activity typically employs standardized methodologies adapted from institutions like the Clinical and Laboratory Standards Institute (CLSI). Below are detailed protocols for common assays.

3.1 Broth Microdilution Assay for MIC Determination

This method is used to determine the minimum concentration of sabinene that inhibits the visible growth of a microorganism in a liquid medium.

-

Preparation of Microbial Inoculum:

-

Isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for fungi, Mueller-Hinton Agar for bacteria) at 35°C for 24-48 hours.

-

Colonies are collected and suspended in sterile saline (0.85% NaCl).

-

The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ Colony Forming Units (CFU)/mL.

-

The inoculum is further diluted in a suitable broth medium (e.g., RPMI-1640 for fungi) to a final concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

-

-

Preparation of Sabinene Dilutions:

-

A stock solution of sabinene is prepared in a solvent like dimethyl sulfoxide (DMSO).

-

Serial two-fold dilutions of the stock solution are prepared in the broth medium within a 96-well microtiter plate. A surfactant such as Tween 80 may be added to enhance solubility.

-

-

Inoculation and Incubation:

-

Each well containing the sabinene dilution is inoculated with the prepared microbial suspension.

-

Control wells are included: a growth control (inoculum without sabinene) and a sterility control (medium only).

-

The plate is sealed and incubated at 35°C for 24-48 hours.

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of sabinene at which no visible growth of the microorganism is observed.

-

3.2 Agar Disk Diffusion Assay

This method assesses antimicrobial activity by measuring the zone of growth inhibition on an agar plate.

-

Inoculum Preparation: A standardized microbial suspension is prepared as described in the broth microdilution method.

-

Plate Inoculation: A sterile swab is used to evenly spread the microbial inoculum over the entire surface of an agar plate (e.g., Mueller-Hinton Agar) to create a lawn.

-

Disk Application: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of sabinene.

-

Incubation: The discs are placed on the inoculated agar surface. The plates are inverted and incubated at 35°C for 24-48 hours.

-

Measurement: The diameter of the zone of complete growth inhibition around each disc is measured in millimeters.

3.3 Vapor Phase Activity Assay

This assay is particularly useful for volatile compounds like sabinene to evaluate their antimicrobial effects through the vapor phase.

-

Plate Preparation: A standardized microbial inoculum is spread onto the center of an agar plate.

-

Sabinene Application: A sterile filter paper disc is impregnated with a known amount of sabinene and affixed to the inside of the Petri dish lid, ensuring no direct contact with the agar surface.

-

Incubation: The Petri dish is sealed with parafilm to prevent the escape of volatile compounds and incubated in an upright position.

-

Measurement: The inhibition of microbial growth is observed and measured over several days.

Conclusion and Future Directions

Sabinene and its hydrate exhibit significant, quantifiable antimicrobial and antifungal properties. The available data indicates a broad spectrum of activity, particularly against Gram-positive bacteria and several Candida species. The proposed mechanism of action, involving cell membrane disruption and inhibition of key biosynthetic pathways, aligns with the known activities of other monoterpenes.

For drug development professionals, sabinene represents a promising natural compound for further investigation. Future research should focus on:

-

Elucidating Specific Molecular Targets: Identifying the precise enzymes and signaling pathways inhibited by sabinene.

-

In Vivo Efficacy Studies: Evaluating the performance of sabinene in animal models of infection.

-

Synergy Studies: Investigating potential synergistic effects when combined with existing antimicrobial and antifungal drugs.

-

Cytotoxicity Profiling: Establishing a comprehensive safety profile against human cell lines to determine the therapeutic index.

Addressing these research areas is crucial for fully assessing the potential of sabinene as a lead compound in the development of novel therapeutic agents to combat microbial infections.

References

Neuroprotective Potential of Sabinene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sabinene, a bicyclic monoterpene found in various essential oils, has emerged as a promising natural compound with significant neuroprotective properties. This technical guide synthesizes the current scientific evidence on the neuroprotective potential of sabinene, with a focus on its mechanisms of action, relevant signaling pathways, and efficacy in preclinical models of neurodegenerative diseases and neuronal injury. In vivo and in vitro studies have demonstrated that sabinene exerts its neuroprotective effects through a multi-pronged approach, including the attenuation of oxidative stress and neuroinflammation, modulation of cholinergic function, and regulation of key signaling pathways implicated in neuronal survival and pathology. This document provides a comprehensive overview of the experimental data, detailed methodologies of key experiments, and visual representations of the underlying molecular mechanisms to support further research and development of sabinene as a potential therapeutic agent for neurological disorders.

Introduction

Neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, along with acute neuronal injuries like ischemic stroke, represent a significant and growing global health burden. The complex pathophysiology of these conditions, often involving oxidative stress, neuroinflammation, and apoptosis, necessitates the exploration of novel therapeutic agents with multifaceted mechanisms of action. Sabinene, a natural monoterpene, has garnered attention for its potential to mitigate these pathological processes.[1][2][3][4][5] This guide provides an in-depth analysis of the scientific literature on sabinene's neuroprotective capabilities.

Mechanisms of Neuroprotection

Sabinene's neuroprotective effects are attributed to its ability to modulate several key pathological processes implicated in neuronal damage.

Antioxidant Activity

Sabinene has been shown to bolster the brain's antioxidant defense systems while concurrently reducing markers of oxidative damage. In preclinical models, sabinene administration leads to an increase in the levels of crucial endogenous antioxidant enzymes, including glutathione (GSH), glutathione peroxidase (GPx), catalase (CAT), and superoxide dismutase (SOD). This enhancement of the antioxidant capacity is accompanied by a significant reduction in malondialdehyde (MDA), a marker of lipid peroxidation, and nitrite levels, which are indicative of nitrosative stress.

Anti-inflammatory Effects

Neuroinflammation is a critical component in the progression of many neurodegenerative diseases. Sabinene demonstrates potent anti-inflammatory properties by modulating the production of inflammatory mediators. Studies have shown that sabinene can significantly decrease the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) in the brain. Conversely, it has been observed to increase the levels of the anti-inflammatory cytokine Interleukin-10 (IL-10). This modulation of the cytokine profile suggests that sabinene can shift the neuro-immune environment from a pro-inflammatory to an anti-inflammatory state. Furthermore, sabinene has been reported to downregulate the expression of inducible nitric oxide synthase (iNOS) and Nuclear Factor-kappa B (NF-κB), a key transcription factor that governs the inflammatory response.

Modulation of Cholinergic Function

Cholinergic deficits are a well-established hallmark of Alzheimer's disease. Sabinene has been found to enhance cholinergic function by inhibiting the activity of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By reducing AChE activity, sabinene may increase the availability of acetylcholine in the synaptic cleft, thereby improving cognitive function.

Regulation of Other Key Signaling Pathways

Beyond its antioxidant and anti-inflammatory effects, sabinene has been shown to modulate other signaling pathways critical to neuronal health and disease:

-

BACE-1 and GSK3β Inhibition: In a model of Alzheimer's disease, sabinene treatment reduced the expression of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and glycogen synthase kinase-3β (GSK3β). BACE1 is a key enzyme in the production of amyloid-beta (Aβ) peptides, while GSK3β is involved in the hyperphosphorylation of tau protein, both of which are central to the pathology of Alzheimer's disease.

-

MAPK/MuRF-1 Pathway: Sabinene has been shown to regulate the ROS-mediated p38 mitogen-activated protein kinase (MAPK) and Muscle RING-finger protein-1 (MuRF-1) pathways, which are involved in muscle atrophy, but the implications for neuronal health are an area for further investigation.

-

Astrocyte and Neurotrophic Support: In a model of cerebral ischemia, sabinene reduced the upregulation of Glial Fibrillary Acidic Protein (GFAP), a marker of reactive astrogliosis, and increased the levels of Brain-Derived Neurotrophic Factor (BDNF), a key molecule for neuronal survival and plasticity.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative data from key preclinical studies investigating the neuroprotective effects of sabinene.

Table 1: Effects of Sabinene on Markers of Oxidative Stress

| Model | Brain Region | Treatment | Dose (mg/kg) | Parameter | Result | Reference |

| LPS-induced Neuroinflammation | Hippocampus & Prefrontal Cortex | Sabinene | 5, 10, 20 | MDA | Decreased | |

| LPS-induced Neuroinflammation | Hippocampus & Prefrontal Cortex | Sabinene | 5, 10, 20 | GSH | Increased | |

| LPS-induced Neuroinflammation | Hippocampus & Prefrontal Cortex | Sabinene | 5, 10, 20 | GPx | Increased | |

| BCCAO/R-induced Cerebral Ischemia | Prefrontal Cortex, Hippocampus, Cerebellum | Sabinene | 2.5, 5, 10 | MDA | Decreased | |

| BCCAO/R-induced Cerebral Ischemia | Prefrontal Cortex, Hippocampus, Cerebellum | Sabinene | 2.5, 5, 10 | Nitrite | Decreased | |

| BCCAO/R-induced Cerebral Ischemia | Prefrontal Cortex, Hippocampus, Cerebellum | Sabinene | 2.5, 5, 10 | GSH | Increased | |

| BCCAO/R-induced Cerebral Ischemia | Prefrontal Cortex, Hippocampus, Cerebellum | Sabinene | 2.5, 5, 10 | CAT | Increased | |

| BCCAO/R-induced Cerebral Ischemia | Prefrontal Cortex, Hippocampus, Cerebellum | Sabinene | 2.5, 5, 10 | SOD | Increased | |

| AlCl3-induced Alzheimer's Disease | Brain | Sabinene | 5, 10, 20 | Oxidative Stress | Mitigated | |

| PTZ-induced Seizures | Prefrontal Cortex & Hippocampus | Sabinene | 5, 10 | MDA | Decreased | |

| PTZ-induced Seizures | Prefrontal Cortex & Hippocampus | Sabinene | 5, 10 | Nitrite | Decreased | |

| PTZ-induced Seizures | Prefrontal Cortex & Hippocampus | Sabinene | 5, 10 | Antioxidant Systems | Increased |

Table 2: Effects of Sabinene on Inflammatory Markers

| Model | Brain Region | Treatment | Dose (mg/kg) | Parameter | Result | Reference |

| LPS-induced Neuroinflammation | Prefrontal Cortex & Hippocampus | Sabinene | 5, 10, 20 | TNF-α | Decreased | |

| LPS-induced Neuroinflammation | Prefrontal Cortex & Hippocampus | Sabinene | 5, 10, 20 | IL-6 | Decreased | |

| AlCl3-induced Alzheimer's Disease | Brain | Sabinene | 5, 10, 20 | Pro-inflammatory Cytokines | Reduced | |

| PTZ-induced Seizures | Hippocampus | Sabinene | 5, 10 | TNF-α | Decreased | |

| PTZ-induced Seizures | Hippocampus | Sabinene | 5, 10 | IL-1β | Decreased | |

| PTZ-induced Seizures | Prefrontal Cortex & Hippocampus | Sabinene | 5, 10 | IL-10 | Increased |